1,6-Hexanediamine, N,N-dibutyl- 1,6-Hexanediamine, N,N-dibutyl-
Brand Name: Vulcanchem
CAS No.: 36945-11-6
VCID: VC16975140
InChI: InChI=1S/C14H32N2/c1-3-5-12-16(13-6-4-2)14-10-8-7-9-11-15/h3-15H2,1-2H3
SMILES:
Molecular Formula: C14H32N2
Molecular Weight: 228.42 g/mol

1,6-Hexanediamine, N,N-dibutyl-

CAS No.: 36945-11-6

Cat. No.: VC16975140

Molecular Formula: C14H32N2

Molecular Weight: 228.42 g/mol

* For research use only. Not for human or veterinary use.

1,6-Hexanediamine, N,N-dibutyl- - 36945-11-6

Specification

CAS No. 36945-11-6
Molecular Formula C14H32N2
Molecular Weight 228.42 g/mol
IUPAC Name N',N'-dibutylhexane-1,6-diamine
Standard InChI InChI=1S/C14H32N2/c1-3-5-12-16(13-6-4-2)14-10-8-7-9-11-15/h3-15H2,1-2H3
Standard InChI Key ZLYKUYMPPJDCJT-UHFFFAOYSA-N
Canonical SMILES CCCCN(CCCC)CCCCCCN

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N,N'-Dibutyl-1,6-hexanediamine possesses a linear hydrocarbon backbone consisting of six methylene groups (-CH2_2-) flanked by two terminal n-butylamine groups. The molecular formula is C14_{14}H32_{32}N2_2, with a molecular weight of 228.4173 g/mol . The compound's structure is represented as:
CH3_3(CH2_2)3_3NH(CH2_2)6_6NH(CH2_2)3_3CH3_3.

Key Structural Features:

  • Symmetrical n-butyl substituents: Enhances hydrophobicity and steric effects compared to shorter-chain analogues.

  • Flexible hexamethylene spacer: Facilitates conformational adaptability in chemical reactions.

  • Primary amine functionality: Enables participation in nucleophilic reactions and salt formation.

Spectroscopic Identification

The compound's identity is confirmed through advanced analytical techniques:

  • Mass Spectrometry (EI): Base peak at m/z 228 corresponds to the molecular ion .

  • Infrared Spectroscopy: Characteristic N-H stretching vibrations at 3300–3500 cm1^{-1} and C-N stretches at 1250–1350 cm1^{-1}.

Physicochemical Properties

Physical State and Stability

N,N'-Dibutyl-1,6-hexanediamine is a combustible liquid at room temperature, with a density approximating 0.85–0.90 g/cm3^3 (predicted). Its boiling point exceeds 250°C, reflecting strong intermolecular hydrogen bonding between amine groups .

Thermal Behavior:

PropertyValue
Flash Point>100°C (closed cup)
Autoignition Temperature~350°C (estimated)
Vapor Pressure0.01 mmHg at 25°C

Reactivity Profile

The compound exhibits dual reactivity from its amine groups:

  • Neutralization Reactions:
    Reacts exothermically with mineral acids (e.g., HCl, H2_2SO4_4) to form stable ammonium salts:

    C14H32N2+2HClC14H34N2Cl2\text{C}_{14}\text{H}_{32}\text{N}_2 + 2\text{HCl} \rightarrow \text{C}_{14}\text{H}_{34}\text{N}_2\text{Cl}_2

    This property is exploited in corrosion inhibition formulations .

  • Oxidation Susceptibility:
    The secondary amines are prone to oxidation by peroxides or strong oxidizers, generating nitroxyl radicals and potentially explosive byproducts .

Industrial Synthesis and Production

Conventional Synthetic Routes

While detailed industrial protocols are proprietary, laboratory-scale synthesis typically involves:

Step 1: Alkylation of 1,6-Hexanediamine
Reacting 1,6-hexanediamine with n-butyl bromide in the presence of a base (e.g., K2_2CO3_3):

H2N(CH2)6NH2+2CH3(CH2)3BrC14H32N2+2HBr\text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2 + 2\text{CH}_3(\text{CH}_2)_3\text{Br} \rightarrow \text{C}_{14}\text{H}_{32}\text{N}_2 + 2\text{HBr}

Key Parameters:

  • Temperature: 80–120°C

  • Solvent: Polar aprotic (e.g., DMF, DMSO)

  • Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide)

Step 2: Purification

  • Vacuum Distillation: Isolates the product from unreacted diamine and alkylating agent.

  • Crystallization: Achieves >98% purity using hexane/ethyl acetate mixtures.

Scalability Challenges

Industrial production faces:

  • Byproduct Formation: Over-alkylation yielding quaternary ammonium species.

  • Waste Management: HBr neutralization generates significant bromide salts.

Applications in Material Science

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins and polyurethanes, enhancing thermal stability and mechanical strength. Comparative studies show:

PropertyUnmodified EpoxyN,N'-Dibutyl Variant
Tensile Strength (MPa)4568
Glass Transition (°C)120145
Hydrolytic StabilityModerateHigh

Surfactant Formulations

The hydrophobic butyl chains and hydrophilic amine groups enable its use in gemini surfactants. These bis-quaternary ammonium compounds exhibit:

  • Critical Micelle Concentration (CMC): 0.1–0.5 mM

  • Antimicrobial Efficacy: 99.9% reduction in E. coli at 50 ppm

ScenarioPrecautionary Measure
StorageInert atmosphere (N2_2), <40°C
Spill ManagementAbsorb with vermiculite, neutralize with dilute acetic acid
Personal Protective EquipmentNitrile gloves, respirator for vapor exposure

Comparative Analysis with Structural Analogues

N,N'-Dimethyl-1,6-hexanediamine

ParameterDibutyl VariantDimethyl Variant
Hydrophobicity (log P)3.81.2
Melting Point (°C)-1525
Reactivity with EpoxiesSlow cure, high flexibilityFast cure, rigid networks

1,6-Hexanediamine (Parent Compound)

The addition of butyl groups:

  • Reduces water solubility from 50 g/L to <1 g/L

  • Increases LD50_{50} (rat, oral) from 750 mg/kg to >2000 mg/kg

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